molecular formula C18H20ClIN2O B4788610 2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide

Cat. No.: B4788610
M. Wt: 442.7 g/mol
InChI Key: MQHVMNZYHPNMHF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, diethylamino, methyl, and iodo substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Preparation of Aryl Halide

    • Starting with 2-chloro-5-iodobenzoic acid, the carboxylic acid group is converted to an amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-(diethylamino)-2-methylaniline.
  • Step 2: Suzuki-Miyaura Coupling

    • The resulting intermediate is subjected to Suzuki-Miyaura coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and iodo substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Uniqueness

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and potential for diverse chemical modifications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

2-chloro-N-[4-(diethylamino)-2-methylphenyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClIN2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-11-13(20)6-8-16(15)19/h6-11H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHVMNZYHPNMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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